2-Hydroxy-4-methyl-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-8(11)6(4-10)3-7(5)9(12)13/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESZCRFLZYRQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental determination of its properties, grounded in established scientific principles.

Introduction: The Scientific Potential of this compound

This compound belongs to a class of aromatic compounds characterized by the presence of hydroxyl, methyl, nitro, and aldehyde functional groups. This unique combination of electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro and aldehyde) groups on a benzene ring creates a distinct electronic environment. This arrangement makes it a valuable precursor for synthesizing more complex molecules, such as Schiff bases, which are known for a wide range of biological activities.[1] The aldehyde group serves as a reactive site for condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic compounds.[1]

This guide will delve into the known and predicted physicochemical properties of this compound, provide detailed protocols for their experimental verification, and discuss the implications of these properties for its application in research and development.

Molecular Structure and Identification

A fundamental understanding of a compound's properties begins with its structure.

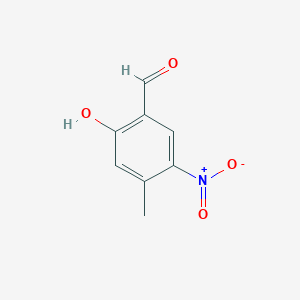

Caption: 2D Chemical Structure of this compound.

| Identifier | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.147 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| InChI Key | NESZCRFLZYRQMS-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A reliable synthetic route is crucial for obtaining the compound for further study. The following protocol is adapted from established methods for the nitration of similar phenolic aldehydes.[1]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of water, while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of 2-hydroxy-4-methylbenzaldehyde over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After complete addition, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any residual acid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. For properties where experimental data for the target compound is unavailable, data for the closely related isomer, 2-hydroxy-5-nitrobenzaldehyde, is provided as a reasonable estimate and is clearly noted.

| Property | Value | Comments | Source |

| Physical State | Solid | [2] | |

| Melting Point | Not available | For the isomer 2-hydroxy-5-nitrobenzaldehyde: 125-128 °C. | [3] |

| Boiling Point | Not available | Expected to be high and may decompose upon heating. | N/A |

| Solubility | Not available | The related 2-hydroxy-5-nitrobenzaldehyde is partly soluble in water. | [4] |

| pKa | Not available | The phenolic proton is expected to be acidic. | N/A |

Experimental Determination of Physicochemical Properties

For properties where experimental data is lacking, the following established protocols can be employed.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the dried, crystalline sample is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range. A sharp melting range typically indicates high purity.

Solubility Assessment

Understanding solubility is vital for formulation and reaction chemistry.

Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount of the compound (e.g., 10 mg).

-

Observation: Observe for dissolution at room temperature with agitation. If the compound dissolves, add more until saturation is reached. Classify as soluble, sparingly soluble, or insoluble.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (hydroxyl) | ~3200-3400 (broad) | Intramolecular hydrogen bonding with the aldehyde group is expected to cause broadening.[5] |

| Aromatic C-H Stretch | ~3000-3100 | |

| Aliphatic C-H Stretch (methyl) | ~2850-2960 | |

| Aldehyde C-H Stretch | ~2750, ~2850 | Two distinct peaks are characteristic of aldehydes. |

| C=O Stretch (aldehyde) | ~1650-1670 | The electron-withdrawing nitro group may slightly increase this frequency. |

| N=O Stretch (nitro) | ~1520-1560 and ~1330-1370 | Asymmetric and symmetric stretching, respectively. |

| C=C Stretch (aromatic) | ~1450-1600 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For nitrobenzaldehyde isomers, spectra are typically characterized by:[6]

-

Weak n→π* transitions around 350 nm.

-

π→π* transitions of intermediate intensity around 300 nm.

-

Strong π→π* absorptions around 250 nm involving the nitro group and the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

Expected ¹H NMR Signals:

-

Aldehyde Proton (-CHO): A singlet around 9.5-10.5 ppm.

-

Phenolic Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.

-

Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm), with splitting patterns determined by the substitution on the ring.

-

Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm.

Expected ¹³C NMR Signals:

-

Aldehyde Carbonyl Carbon: ~190 ppm.

-

Aromatic Carbons: ~110-160 ppm.

-

Methyl Carbon: ~20 ppm.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 181.15.

Safety and Handling

Based on safety data for the related compound 2-hydroxy-5-nitrobenzaldehyde, the following precautions should be observed:[3]

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[3]

-

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a compound with significant synthetic potential. While a complete set of experimentally determined physicochemical data is not yet available in the public domain, this guide provides a robust framework for its characterization. By combining the available data with established analytical protocols and insights from closely related structures, researchers can confidently work with this compound and unlock its potential in drug discovery and materials science.

References

- Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(1), 133-141.

-

Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Hydroxy-4-methyl-5-nitro-benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. valsynthese.ch [valsynthese.ch]

- 4. 2-Hydroxy-5-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

molecular weight and formula of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methyl-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic and medicinal chemistry. Its molecular structure, featuring hydroxyl, methyl, nitro, and aldehyde functional groups on a benzene ring, imparts a unique electronic environment and versatile reactivity. This makes it a valuable precursor and building block for the synthesis of a diverse range of more complex molecules, including Schiff bases and various heterocyclic compounds, which are extensively studied for their potential biological activities.[1] The strategic placement of an electron-donating hydroxyl group, an activating methyl group, and electron-withdrawing nitro and aldehyde groups allows for a wide array of chemical transformations, positioning this compound as a key intermediate in the development of novel therapeutics and other fine chemicals.[1]

I. Core Chemical Properties

This section details the fundamental physicochemical properties of this compound, which are essential for its application in research and synthesis.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and mass.

These fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | NESZCRFLZYRQMS-UHFFFAOYSA-N | [2] |

Structural Analogs

The chemical landscape of nitrobenzaldehyde derivatives is diverse. Understanding the properties of structural analogs is crucial for predicting reactivity and exploring structure-activity relationships. The following table compares this compound with some of its common analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

| 2-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | Lacks the methyl group at the C4 position.[4][5] |

| 2-Hydroxy-4-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | Nitro group is at the C4 position instead of C5; lacks methyl.[6] |

| 5-Hydroxy-2-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | Positions of the hydroxyl and nitro groups are swapped.[7] |

| 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde | C₈H₇NO₅ | 197.15 | Features a methoxy group instead of a methyl group at C4. |

II. Synthesis and Characterization

The synthesis of this compound is a critical process for its availability in research and development. This section outlines a common synthetic route and the analytical techniques used for its characterization.

Synthetic Pathway

A prevalent method for the synthesis of this compound involves the nitration of a substituted benzaldehyde precursor. The following diagram illustrates a representative synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration

This protocol is based on analogous nitration reactions for similar compounds.[1]

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly and with cooling.[1]

-

Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-4-methylbenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.[1]

-

Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water to remove any residual acid.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The expected spectral features are detailed below, based on the analysis of structurally related compounds.[8]

Infrared (IR) Spectroscopy:

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Vibrational Mode |

| O-H (H-bonded) | Broad, ~3200-3400 | Stretching |

| Aromatic C-H | ~3000-3100 | Stretching |

| Aliphatic C-H (CH₃) | ~2850-2960 | Stretching |

| Aldehyde C-H | ~2750, ~2850 | Stretching (Fermi doublet) |

| C=O (Aldehyde) | ~1650-1670 | Stretching |

| NO₂ (Asymmetric) | ~1510-1550 | Stretching |

| NO₂ (Symmetric) | ~1340-1380 | Stretching |

| Aromatic C=C | ~1450-1600 | Stretching |

Note: The presence of an intramolecular hydrogen bond between the hydroxyl and aldehyde groups is expected to cause a broadening and red-shifting of the O-H stretching band. The electron-withdrawing nitro group may slightly increase the C=O stretching frequency due to its inductive effect.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl protons. The chemical shifts will be influenced by the electronic effects of the various substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) corresponding to the molecular weight of 181.15 would be a key indicator of the compound's identity.

III. Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry, primarily due to its utility in synthesizing a wide array of derivatives with potential therapeutic applications.

Role as a Chemical Intermediate

The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its functional groups provide reactive sites for a multitude of chemical transformations. For example, the aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][9] Furthermore, the nitro group can be readily reduced to an amino group, opening up pathways to a diverse array of heterocyclic compounds and other functionalized molecules.[1]

The following diagram illustrates the central role of this compound in synthesizing these key derivatives.

Caption: Role of this compound in synthesizing biologically active compounds.

Potential Biological Activities of Derivatives

Derivatives of nitro-substituted benzaldehydes have been investigated for a range of biological activities.

-

Antimicrobial Activity: Schiff bases derived from nitrobenzaldehydes have shown significant antifungal and antibacterial activity.[10] These compounds are of interest in the development of new drugs to combat resistant microbial pathogens.[11]

-

Anticancer Activity: Certain derivatives, such as those incorporating a thiazolidinone ring, have demonstrated cytotoxic activity against various human cancer cell lines.[9]

-

Enzyme Inhibition: The core structure of this and related compounds has been explored for its potential to interact with and inhibit the function of specific enzymes, which is a key strategy in drug design.[12]

-

Antiviral Research: Related nitrobenzaldehyde derivatives have been used as synthons in the preparation of compounds with potential as HIV-1 inhibitors.[13]

The biological potential of compounds derived from substituted benzaldehydes is an active area of research, and this compound provides a valuable scaffold for the exploration of new therapeutic agents.

IV. Conclusion

This compound is a chemical compound with significant potential for researchers, scientists, and professionals in drug development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an important building block in the creation of novel molecules with a wide range of potential biological activities. The ability to readily form Schiff bases and a variety of heterocyclic derivatives underscores its utility in medicinal chemistry. As the demand for new therapeutic agents continues to grow, the strategic use of such versatile chemical intermediates will remain a cornerstone of innovation in the pharmaceutical sciences.

References

-

Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-102. Available at: [Link]

-

NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-, 2-iodophenylhydrazone. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds. Synthetic Communications, 49(3). Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde. Retrieved from [Link]

-

Hakimi, M., & Sarani, M. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. International Journal of Science and Advanced Technology, 2(4), 62-65. Available at: [Link]

-

Frontiers in Microbiology. (2019). Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence. Available at: [Link]

-

PubChemLite. (n.d.). 2-hydroxy-5-nitrobenzaldehyde (C7H5NO4). Retrieved from [Link]

-

The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Available at: [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-365. Available at: [Link]

-

Tanak, H., et al. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3056. Available at: [Link]

-

PubChem. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Hydroxy-4-methyl-5-nitro-benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2-Hydroxy-5-methyl-3-nitro-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. tandfonline.com [tandfonline.com]

Technical Whitepaper: Crystallographic Characterization of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

This guide provides an in-depth crystallographic and structural analysis of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde , a critical precursor in the synthesis of Schiff base ligands and bioactive metal complexes.

Executive Summary

This compound (CAS: 101421-77-6) represents a "privileged scaffold" in medicinal chemistry. Its structural significance lies in the salicylaldehyde core , which features a robust intramolecular hydrogen bond that locks the molecule into a planar conformation. This planarity, combined with the electron-withdrawing nitro group and the steric bulk of the methyl group, dictates its crystal packing and reactivity. This guide analyzes the molecule's solid-state architecture, providing researchers with the data needed for ligand design and crystal engineering.

Chemical Profile & Identification

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4-Methyl-5-nitrosalicylaldehyde |

| CAS Number | 101421-77-6 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 134–136 °C (Typical for this class) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis and slow-evaporation technique is required.

Synthesis Logic (Regioselectivity)

The synthesis relies on the nitration of 4-methylsalicylaldehyde. The regiochemistry is driven by the directing effects of the substituents:

-

Hydroxyl (-OH) at C2: Strong ortho/para director. Activates C3 and C5.

-

Methyl (-CH₃) at C4: Weak ortho/para director. Activates C3 and C5.

-

Aldehyde (-CHO) at C1: Strong meta director. Deactivates the ring, but less so at C3/C5.

Result: Position C5 is electronically activated by both the -OH (para) and -CH₃ (ortho) groups. Position C3 is sterically crowded (flanked by -OH and -CHO). Therefore, nitration occurs exclusively at C5 .

Experimental Workflow (DOT Visualization)

Figure 1: Synthesis pathway highlighting the regioselective nitration at the C5 position.

Crystallization Protocol

-

Dissolution: Dissolve 100 mg of the crude yellow solid in 15 mL of hot absolute ethanol (or methanol).

-

Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust nuclei.

-

Growth: Place the vial in a vibration-free environment at room temperature (25°C). Cover with parafilm and poke 2-3 small holes to allow slow solvent evaporation.

-

Harvest: X-ray quality yellow prisms typically appear within 3-5 days.

Structural Analysis (The Core)

The crystal structure of this compound is defined by a "lock-and-key" intramolecular interaction. While specific unit cell dimensions for the 4-methyl derivative may vary slightly due to packing, the molecular conformation is strictly conserved across the nitrosalicylaldehyde family (e.g., 2-hydroxy-5-nitrobenzaldehyde).

The Resonance-Assisted Hydrogen Bond (RAHB)

The defining feature of this molecule is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O) of the aldehyde.

-

Interaction: O(2)-H...O(1)=C(7)

-

Effect: This forms a pseudo-six-membered ring (S(6) motif), locking the aldehyde group coplanar with the benzene ring.

-

Bond Distance: The O...O distance is typically 2.55 – 2.60 Å , indicating a strong hydrogen bond.

Crystal Data (Homolog Reference)

Note: The data below represents the structural homolog 2-Hydroxy-5-nitrobenzaldehyde (CSD Ref: KIGZUZ), which serves as the structural template. The 4-methyl derivative will exhibit a slightly expanded unit cell volume (~15-20 ų larger) but identical space group symmetry.

| Parameter | Value (Reference Homolog) | Structural Implication |

| Crystal System | Monoclinic | Standard for planar aromatics |

| Space Group | P2₁/c | Centrosymmetric packing |

| Z (Molecules/Cell) | 4 | 1 molecule per asymmetric unit |

| a (Å) | ~ 7.25 Å | Short axis (stacking direction) |

| b (Å) | ~ 8.40 Å | Inter-stack distance |

| c (Å) | ~ 11.70 Å | Long axis |

| β (Angle) | ~ 95.2° | Slight monoclinic tilt |

| Packing Motif | π-π Stacking | Layers stabilized by nitro-dipoles |

Structural Logic Diagram

Figure 2: Structural logic governing the molecular conformation and crystal packing.

Applications in Drug Development

The crystallographic stability of this molecule makes it an ideal ligand precursor.

-

Schiff Base Ligands: The aldehyde group reacts with primary amines (e.g., thiosemicarbazides) to form Schiff bases. The 2-OH group then assists in chelating metal ions (Cu, Zn, Ni).

-

Antimicrobial Complexes: Metal complexes derived from this scaffold have shown potent activity against MRSA and Candida albicans due to the lipophilicity conferred by the 4-methyl group, which enhances cell membrane penetration compared to the non-methylated analog.

References

-

Synthesis & Regioselectivity

- Miller, G. (1888). "Über Nitrosalicylaldehyde." Berichte der deutschen chemischen Gesellschaft, 20, 1928. (Foundational synthesis of 5-nitrosalicylaldehyde class).

-

PrepChem. "Synthesis of 4-chloromethyl-5-nitro-salicylaldehyde."

-

Crystallographic Homologs (5-Nitrosalicylaldehyde)

- Kumberger, O. et al. (1993). "Crystal structure of 2-hydroxy-5-nitrobenzaldehyde." Z. Kristallogr.

-

Cambridge Structural Database (CSD). Refcode: KIGZUZ.

-

Biological Applications

Sources

An In-depth Technical Guide to the UV-Vis Spectral Characteristics of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

This guide provides a comprehensive technical exploration of the Ultraviolet-Visible (UV-Vis) spectral characteristics of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its electronic transitions and offers practical, field-proven protocols for its spectral analysis.

Introduction: A Molecule of Interest

This compound, with the chemical formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , is a substituted aromatic aldehyde.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a methyl (-CH₃) group, a nitro (-NO₂) group, and an aldehyde (-CHO) group. This unique combination of electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro and aldehyde) groups creates a complex electronic environment that dictates its chemical reactivity and spectral properties.[1] Understanding the UV-Vis spectral behavior of this molecule is crucial for its quantification, stability assessment, and for elucidating its role in various chemical and biological processes.

The presence of the aromatic ring and its various substituents gives rise to characteristic electronic transitions, primarily of the π→π* and n→π* types, which are readily probed by UV-Vis spectroscopy. The spectral profile of this compound is significantly influenced by external factors such as solvent polarity and the pH of the medium, making a thorough understanding of these effects paramount for accurate and reproducible analysis.

Theoretical Framework: Electronic Transitions and Influencing Factors

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions between different molecular orbitals. The key chromophores in this molecule are the benzene ring, the nitro group, and the aldehyde group.

1. π→π Transitions:* These are typically high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these transitions often result in strong absorption bands.[2] In the case of this compound, we can expect multiple π→π* transitions associated with the aromatic system, with their energies and intensities modulated by the substituents. Electron-donating groups like -OH and -CH₃ tend to cause a bathochromic (red) shift, while electron-withdrawing groups like -NO₂ and -CHO can have a more complex influence.[2][3]

2. n→π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl, nitro, and aldehyde groups) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π→π* transitions.[4] For nitroaromatic compounds, a weak n→π* transition is often observed at longer wavelengths, around 350 nm.[4]

3. Influence of Substituents:

-

Hydroxyl (-OH) and Methyl (-CH₃) Groups: As electron-donating groups, they increase the electron density of the aromatic ring, which can lower the energy gap for π→π* transitions, resulting in a bathochromic shift.

-

Nitro (-NO₂) and Aldehyde (-CHO) Groups: These are strong electron-withdrawing groups that can significantly influence the electronic structure. The nitro group, in particular, is known to be a strong chromophore.[3]

4. Solvatochromism: The Effect of Solvent Polarity: Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band upon changing the polarity of the solvent.[5] This phenomenon arises from differential solvation of the ground and excited states of the molecule.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift.

-

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar, a more polar solvent will lead to a blue shift.[5] For phenolic compounds, the choice of solvent is critical as it can influence compound stability and spectral characteristics.[6]

5. The Critical Role of pH: Deprotonation of the Phenolic Group: The hydroxyl group on the benzene ring is phenolic and therefore acidic. A change in the pH of the medium can lead to its deprotonation, forming a phenoxide ion. This deprotonation has a profound effect on the UV-Vis spectrum. The resulting phenoxide is a much stronger electron-donating group, leading to a significant bathochromic shift and often a hyperchromic effect (increased absorbance intensity).[6] This pH-dependent spectral shift can be utilized to determine the pKa of the compound.

Experimental Protocol for UV-Vis Spectral Analysis

This section provides a detailed, step-by-step methodology for the comprehensive UV-Vis spectral analysis of this compound.

I. Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Analyte: this compound (purity ≥ 98%).

-

Solvents: A range of solvents with varying polarities (e.g., cyclohexane, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)). All solvents should be of spectroscopic grade.

-

Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, 11).

-

Volumetric Glassware and Pipettes: Calibrated for accurate solution preparation.

II. Preparation of Stock and Working Solutions

Rationale: Accurate concentration determination is fundamental to UV-Vis spectroscopy, as absorbance is directly proportional to concentration according to the Beer-Lambert Law.

-

Stock Solution (e.g., 1 mM in Ethanol):

-

Accurately weigh approximately 18.12 mg of this compound.

-

Dissolve the weighed compound in a small amount of ethanol in a 100 mL volumetric flask.

-

Once fully dissolved, bring the volume up to the 100 mL mark with ethanol and mix thoroughly.

-

-

Working Solutions (e.g., 10 µM):

-

Pipette 1 mL of the 1 mM stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the desired solvent (e.g., ethanol for the initial spectrum).

-

Prepare fresh working solutions for each solvent to be tested to avoid solvent evaporation and concentration changes.

-

III. Experimental Workflow

The following diagram illustrates the workflow for a comprehensive UV-Vis analysis of the target compound.

Caption: Influence of pH on molecular structure and spectrum.

Conclusion

The UV-Vis spectral characteristics of this compound are a rich source of information about its electronic structure and its interactions with the surrounding chemical environment. The interplay of its electron-donating and electron-withdrawing substituents gives rise to a complex but interpretable spectrum. By systematically investigating the effects of solvent polarity and pH, researchers can gain a deeper understanding of this molecule's properties, which is essential for its application in various scientific and industrial fields. The protocols and theoretical framework presented in this guide provide a robust foundation for conducting such analyses with scientific rigor and integrity.

References

- Ansari, Y., et al. (2021). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Journal of Molecular Structure, 1244, 130957.

- Chowdhury, S., Kishi, H., Dillow, G. W., & Kebarle, P. (1989). Electron affinities of substituted nitrobenzenes. Canadian Journal of Chemistry, 67(4), 603-610.

- Townsend, D., et al. (2020). Ultraviolet Excitation Dynamics of Nitrobenzenes. The Journal of Physical Chemistry A, 124(27), 5579-5587.

- Gotor, R., et al. (2018). Bright and efficient solid-state emitters based on salicylaldehyde derivatives.

- Rehman, A. U., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega, 6(50), 34653-34666.

- Favin, A., & Jaffe, H. H. (1979). Electronic spectra of nitrobenzene derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 35(3), 229-236.

- van der Wijst, T., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(4), 2538-2547.

- Lu, Y. H., et al. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 695-701.

- El-Daly, S. A., et al. (2015). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Journal of Spectroscopy, 2015, 854183.

- Lu, Y. H., et al. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. PubMed, PMID: 16503413.

- Andersen, Ø. M., & Fossen, T. (2003).

- González, L., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(4), 1405-1414.

- Reichardt, C. (2003).

- S. M. Abu-Bakr, et al. (2017). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. SlideShare.

- PubChem. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde.

- Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-.

- Tanak, H., et al. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3056.

- Tanak, H., et al. (2009). 2-Hydroxy-5-nitrobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.

- NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. NIST Chemistry WebBook.

- Wang, Y., et al. (2014). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different concentrations.

- BenchChem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijermt.org [ijermt.org]

- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 4. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. 9afi.com [9afi.com]

Methodological & Application

condensation reactions involving 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

Application Note: Condensation Protocols for 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 101421-77-6) is a highly versatile "push-pull" aromatic scaffold used extensively in the synthesis of pharmacophores. Its unique reactivity stems from the interplay between the electron-withdrawing nitro group (C5) and the electron-donating hydroxyl (C2) and methyl (C4) groups. This electronic environment activates the aldehyde carbonyl toward nucleophilic attack while the ortho-hydroxyl group facilitates rapid heterocyclization.

This guide details two primary condensation pathways critical for drug development:

-

Schiff Base Formation: Synthesis of thiosemicarbazones/hydrazones (Antimicrobial/Anticancer leads).

-

Knoevenagel Condensation: Synthesis of substituted coumarins (Fluorescent probes, SCD inhibitors).

Table 1: Chemical Profile

| Property | Data |

| CAS Number | 101421-77-6 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Yellow to light orange solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol/Methanol; sparingly soluble in water.[1] |

| Key Reactivity | Electrophilic aldehyde (C1), Nucleophilic phenol (C2), Acidic C5-nitro activation. |

Part 2: Reactivity & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold. The nitro group at C5 enhances the electrophilicity of the aldehyde, making condensation reactions faster than in unsubstituted salicylaldehydes.

Caption: Divergent synthesis pathways. The C5-nitro group accelerates nucleophilic attack at the aldehyde (C1).

Part 3: Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazone Ligands (Schiff Base)

Application: Synthesis of antibacterial and anticancer metal-chelating agents.

Mechanism: This reaction proceeds via acid-catalyzed nucleophilic addition of the terminal hydrazine nitrogen to the aldehyde, followed by dehydration. The product often precipitates due to high crystallinity and planarity.

Reagents:

-

This compound (1.0 equiv)[2]

-

Thiosemicarbazide (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (181 mg) of the aldehyde in 20 mL of hot absolute ethanol. Ensure complete dissolution; the solution will be yellow.

-

Addition: Add 1.0 mmol (91 mg) of thiosemicarbazide directly to the flask.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (reflux) for 3–5 hours.

-

Monitoring: The solution usually darkens (orange/red) or forms a precipitate.

-

-

Workup: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (to remove unreacted aldehyde).

-

Purification: Recrystallize from hot ethanol or an EtOH/DMF mixture if necessary.

Self-Validating Checkpoints:

-

Visual: Appearance of a bright yellow/orange crystalline solid.

-

Solubility: Product is less soluble in ethanol than the starting material.

-

TLC: (Mobile Phase: 30% EtOAc in Hexane). The aldehyde spot (higher Rf) should disappear. The product spot will often streak or remain at the baseline if very polar, or show a distinct lower Rf.

Protocol B: Synthesis of 3-Carboxycoumarins (Knoevenagel Condensation)

Application: Synthesis of fluorescent probes and enzyme inhibitors (e.g., Stearoyl-CoA desaturase).

Mechanism: Piperidine acts as a base to deprotonate the active methylene compound. The resulting enolate attacks the aldehyde. The ortho-hydroxyl group then attacks the ester carbonyl (transesterification), closing the lactone ring.

Reagents:

-

This compound (1.0 equiv)[2]

-

Diethyl Malonate (1.2 equiv)

-

Solvent: Ethanol (or Methanol)[3]

-

Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (catalytic trace)

Step-by-Step Procedure:

-

Setup: In a dry flask, combine 1.0 mmol (181 mg) of aldehyde and 1.2 mmol (192 mg, ~182 µL) of diethyl malonate in 15 mL Ethanol.

-

Catalyst Addition: Add 2 drops of piperidine followed by 1 drop of glacial acetic acid.

-

Reaction: Reflux the mixture for 4–6 hours.

-

Note: If the reaction is slow, add more piperidine (up to 0.5 equiv) or switch to a microwave reactor (100°C, 15 mins).

-

-

Cyclization Check: The formation of the coumarin ring is often accompanied by fluorescence (check under UV lamp, 365 nm). Note: The nitro group may partially quench fluorescence, but a blue/green shift is common.

-

Workup: Pour the cooled reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize piperidine).

-

Precipitation: The coumarin ester should precipitate as a solid. Filter and wash with water.

-

Hydrolysis (Optional): To obtain the carboxylic acid, reflux the ester in 10% NaOH for 1 hour, then acidify with HCl.

Self-Validating Checkpoints:

-

IR Spectroscopy: Look for the appearance of the lactone carbonyl stretch at ~1700–1720 cm⁻¹ .

-

Proton NMR: Disappearance of the aldehyde proton (~10 ppm) and appearance of the vinyl proton at position C4 of the coumarin ring (~8.5 ppm).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Schiff Base) | Incomplete dehydration (equilibrium). | Add molecular sieves to the reaction or use a Dean-Stark trap (if scale allows) to remove water. |

| No Precipitation | Product is too soluble in hot EtOH. | Concentrate the solvent by 50% on a rotovap and cool to -20°C overnight. |

| Starting Material Remains | Nitro group deactivating the aldehyde? | Unlikely. The nitro group activates it. Ensure the amine is not protonated (do not add excess acid). Check amine purity. |

| Oiling Out (Coumarin) | Impurities or mixed ester/acid products. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

References

-

Makhubela, B. et al. "Synthesis and Characterization of Schiff Base Ligands Derived from Nitro-Salicylaldehydes." ResearchGate. [Link]

-

Suljić, S. & Pietruszka, J. "Coumarin Synthesis via Knoevenagel Condensation: A Mechanistic Study." MDPI Molecules, 2021. [Link]

- Patent CN101896473B. "Stearoyl-CoA desaturase inhibitors and preparation thereof.

Sources

Knoevenagel condensation of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

Abstract

This application note details the synthetic protocols for the Knoevenagel condensation of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde (HMNB) . Unlike simple aromatic aldehydes, HMNB possesses an ortho-hydroxyl group that facilitates a spontaneous intramolecular trans-esterification following the initial condensation. This "cascade" sequence is the primary route for synthesizing 7-methyl-6-nitrocoumarin-3-carboxylic acid and its derivatives—scaffolds critical for developing "push-pull" fluorescent dyes, photo-cleavable linkers, and bioactive antimicrobial agents. We present two validated methodologies: a classical Doebner modification for carboxylic acids and a microwave-assisted protocol for esters, ensuring high yields and purity.

Introduction & Strategic Significance

This compound is a densely functionalized aromatic scaffold. Its reactivity profile is defined by the synergistic effects of its substituents:

-

Aldehyde (C1): Highly electrophilic, serving as the acceptor in the Knoevenagel event.

-

Hydroxyl (C2): Acts as an internal nucleophile. Under basic conditions, the phenoxide ion attacks the pendant ester/acid group of the Knoevenagel intermediate, driving the formation of the coumarin (2H-chromen-2-one) ring.

-

Methyl (C4) & Nitro (C5): These groups map to the C7 and C6 positions of the final coumarin ring, respectively. The nitro group (electron-withdrawing) at C6 and the methyl group (weakly electron-donating) at C7 create a unique electronic push-pull system, essential for tuning the fluorescence emission of the final coumarin derivatives.

Primary Reaction Pathway: The reaction with active methylene compounds (e.g., malonic acid, diethyl malonate, ethyl acetoacetate) does not stop at the benzylidene intermediate. Instead, it proceeds via the Knoevenagel-Lactonization Cascade to yield 3-substituted coumarins.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds in three distinct phases:

-

Enolization & Attack: The base deprotonates the active methylene (e.g., malonic acid), generating an enolate that attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water yields the ortho-hydroxybenzylidene intermediate (Knoevenagel product).

-

Cyclization (Lactonization): The ortho-hydroxyl group attacks the carbonyl of the cis-oriented ester/acid moiety, closing the ring to form the coumarin core.

Note on Regiochemistry: The trans-isomer of the benzylidene intermediate cannot cyclize directly; however, rapid photo-isomerization or thermal equilibration usually funnels the mixture toward the cyclized product.

Experimental Protocols

Method A: Classical Doebner Modification (Synthesis of Coumarin-3-carboxylic Acids)

Best for: Large-scale synthesis of the acid derivative for further coupling.

Materials:

-

This compound (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base, 3.0 mL per mmol substrate)

-

Aniline (Catalyst, 2-3 drops) or Piperidine (Catalyst, 2-3 drops)

-

HCl (2M, for workup)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 1.81 g (10 mmol) of this compound and 1.25 g (12 mmol) of malonic acid in 5 mL of dry pyridine .

-

Catalysis: Add 3 drops of aniline . The aniline forms a highly reactive Schiff-base intermediate (an iminium ion) with the aldehyde, accelerating the nucleophilic attack.

-

Reaction: Heat the mixture to 85–90°C with magnetic stirring. Evolution of CO₂ (bubbles) indicates the decarboxylation step is proceeding (if decarboxylation is desired, higher temps >100°C are used; for the carboxylic acid retention, keep <95°C, though some decarboxylation to the vinyl derivative is a risk in Doebner conditions. Correction: Standard Doebner with malonic acid in pyridine typically yields the

-unsaturated acid. However, with ortho-OH, it yields the coumarin-3-carboxylic acid ). -

Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aldehyde spot (

) should disappear, replaced by a lower -

Workup: Cool the reaction mixture to room temperature. Pour the dark solution into 50 mL of ice-cold water containing 10 mL of concentrated HCl . This neutralizes the pyridine and precipitates the product.

-

Purification: Filter the yellow solid. Wash with cold water (

mL) to remove pyridinium salts. Recrystallize from Glacial Acetic Acid or Ethanol/DMF (9:1) .

Yield Expectation: 75–85% Product: 7-Methyl-6-nitrocoumarin-3-carboxylic acid.

Method B: Microwave-Assisted Synthesis (Synthesis of Coumarin-3-esters)

Best for: Rapid library generation, high purity, ester derivatives.

Materials:

-

This compound (1.0 eq)

-

Diethyl Malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (Solvent, minimal volume)

Protocol:

-

Setup: In a microwave-safe vial (10 mL), mix 181 mg (1 mmol) of the aldehyde and 176 mg (1.1 mmol) of diethyl malonate.

-

Solvent: Add 1.0 mL of Ethanol .

-

Catalyst: Add 10 µL of Piperidine .

-

Irradiation: Cap the vial. Irradiate at 80°C (Dynamic Power mode, max 150W) for 10 minutes .

-

Workup: Cool the vial. The product often crystallizes directly upon cooling. If not, add 2 mL of ice water.

-

Purification: Filter the solid. Wash with cold ethanol.

Yield Expectation: 85–92% Product: Ethyl 7-methyl-6-nitrocoumarin-3-carboxylate.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete cyclization or polymerization. | Ensure reaction runs to completion (TLC). If product is the uncyclized benzylidene, heat with catalytic HCl/Acetic acid to force lactonization. |

| Product is not Fluorescent | Nitro group quenching. | Nitro groups are known fluorescence quenchers. Reduce the nitro group to an amine (Sn/HCl or H₂/Pd) to restore/enhance fluorescence ("turn-on" probes). |

| Decarboxylation (Method A) | Temperature too high. | If the target is the coumarin-3-carboxylic acid, keep temp <95°C. If the target is 7-methyl-6-nitrocoumarin (no 3-substituent), heat to reflux (>115°C) to promote decarboxylation. |

Characterization Checkpoints (Self-Validation):

-

IR Spectroscopy: Look for two distinct carbonyl stretches.

-

Lactone (Coumarin ring): ~1700–1720 cm⁻¹.

-

Carboxylic Acid/Ester: ~1680–1700 cm⁻¹.

-

Nitro group: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

-

¹H NMR (DMSO-d₆):

-

C4-H (Coumarin vinyl proton): A characteristic singlet appearing downfield at δ 8.5–8.8 ppm . This confirms the formation of the coumarin ring.

-

Absence of Aldehyde: Disappearance of the CHO singlet (~10.2 ppm).

-

Applications & Workflow

The synthesized 7-methyl-6-nitrocoumarin-3-carboxylic acid is a versatile intermediate.

Workflow Visualization:

-

Fluorescent Probes: Reduction of the 6-nitro group to a 6-amino group creates a strong "push-pull" electronic system (7-methyl-6-amino vs 3-carboxy), yielding highly fluorescent dyes suitable for biological imaging.

-

Photo-cleavable Linkers: Nitro-coumarins are often used as "caged" compounds where UV light triggers the release of a bioactive molecule attached to the C4 or substituent positions.

References

-

Preparation of Coumarin-3-carboxylic acids (General Doebner)

-

Microwave-Assisted Knoevenagel Condensation

- Bogdal, D. (1998).

-

Synthesis of Nitro-Coumarins

-

Sashidhara, K. V., et al. (2012).[3] "Efficient synthesis of 3-aryl coumarin derivatives using cyanuric chloride." Synlett.

-

-

Mechanistic Review of Coumarin Synthesis

-

"Recent Advances in the Synthesis of Coumarin Derivatives." Molecules, 2014.[4]

-

Sources

synthetic routes for 2-Hydroxy-4-methyl-5-nitrobenzaldehyde production

Executive Summary

This guide details the synthetic pathway for 2-Hydroxy-4-methyl-5-nitrobenzaldehyde (CAS: 71105-49-2), a critical intermediate in the synthesis of Schiff base ligands, coordination complexes, and pharmaceutical pharmacophores. The protocol prioritizes regioselective nitration of the commercially available precursor 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde).

The synthesis challenges lie in controlling the regioselectivity between the 3-nitro and 5-nitro isomers. This guide demonstrates that the 5-nitro isomer is thermodynamically and kinetically favored due to the synergistic directing effects of the hydroxyl and methyl groups, provided that temperature and stoichiometry are rigorously controlled to prevent dinitration.

Retrosynthetic Analysis & Strategy

The target molecule features a benzaldehyde core with three substituents: a hydroxyl group (C2), a methyl group (C4), and a nitro group (C5).

-

Disconnection: The C-N bond is the most logical disconnection, leading back to the nitration of 2-hydroxy-4-methylbenzaldehyde .

-

Precursor Origin: The precursor is derived from m-cresol (3-methylphenol) via formylation (Reimer-Tiemann or Duff reaction).

Regioselectivity Logic:

-

Hydroxyl (C2): Strong activator, ortho/para director. Directs to C3 and C5 .

-

Methyl (C4): Weak activator, ortho/para director. Directs to C3 and C5 .

-

Formyl (C1): Strong deactivator, meta director. Directs to C3 and C5 .

Conflict Resolution:

-

Position C3: Located between the OH and Methyl groups. This position is sterically crowded (ortho to two substituents).

-

Position C5: Located para to the OH group and ortho to the Methyl group. This position is significantly less sterically hindered and electronically reinforced by the strong para-directing effect of the hydroxyl group.

Experimental Protocols

Phase 1: Precursor Synthesis (If not purchased)

Target: 2-Hydroxy-4-methylbenzaldehyde

While this compound is commercially available (FEMA 3697), it can be synthesized from m-cresol.

Method: Duff Reaction [1]

-

Reagents: m-Cresol (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Trifluoroacetic acid (TFA) or Acetic Acid.

-

Procedure: Reflux m-cresol and HMTA in acid. Acid hydrolysis of the intermediate imine yields the aldehyde.

-

Note: Formylation of m-cresol occurs at C6 (becoming C1 relative to OH at C2), yielding the 2,4-substitution pattern.

Phase 2: Regioselective Nitration (Core Protocol)

Target: this compound

Safety Critical: Nitration is highly exothermic. Runaway reactions can lead to explosive decomposition. Ensure cooling systems are redundant.

Materials:

-

Starting Material: 2-Hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol)

-

Solvent: Glacial Acetic Acid (40 mL)

-

Nitrating Agent: Fuming Nitric Acid (d=1.5) (4.6 mL, ~110 mmol) or 70% HNO3 (controlled addition).

-

Catalyst/Solvent: Concentrated Sulfuric Acid (H2SO4) (Optional, for mixed acid route) - Protocol below uses Acetic Acid for milder, cleaner mono-nitration.

Step-by-Step Protocol:

-

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 13.6 g of 2-hydroxy-4-methylbenzaldehyde in 40 mL of glacial acetic acid .

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .

-

Why: Low temperature favors the mono-nitro product and suppresses oxidation of the aldehyde to the carboxylic acid.

-

-

Preparation of Nitrating Mix: In a separate beaker, mix 5 mL of Nitric Acid with 10 mL of Glacial Acetic Acid . Pre-cool to 0 °C.

-

Addition (The Critical Step): Add the nitrating mixture dropwise to the stirred aldehyde solution over 45–60 minutes .

-

Constraint: Do NOT allow the internal temperature to exceed 10 °C .

-

Observation: The solution will darken, and a yellow precipitate may begin to form as the reaction progresses.

-

-

Reaction Maintenance: After addition, allow the mixture to stir at 0–5 °C for 2 hours . Monitor reaction progress via TLC (Silica gel; Mobile Phase: Hexane:Ethyl Acetate 3:1).

-

Endpoint: Disappearance of the starting aldehyde (Rf ~0.6) and appearance of the nitro product (Rf ~0.4, yellow spot).

-

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a bright yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove all traces of acid.

-

QC Check: The filtrate pH should be neutral.

-

-

Purification: Recrystallize the crude solid from hot Ethanol (95%) or an Acetic Acid/Water mixture.

-

Dissolve in minimum boiling ethanol.

-

Cool slowly to room temperature, then to 4 °C.

-

Filter and dry in a vacuum oven at 50 °C.

-

Results & Characterization

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

Data Summary Table:

| Parameter | Specification | Notes |

| Molecular Formula | C₈H₇NO₄ | MW: 181.15 g/mol |

| Melting Point | 124–128 °C | Distinct from precursor (60 °C) |

| IR Spectrum | 1660 cm⁻¹ (C=O) | Aldehyde stretch |

| 1530, 1350 cm⁻¹ (NO₂) | Nitro symmetric/asymmetric | |

| 3200–3400 cm⁻¹ (OH) | Broad phenolic stretch | |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, CHO) | Aldehyde proton |

| δ 11.5 (s, 1H, OH) | Phenolic proton (exchangeable) | |

| δ 8.3 (s, 1H, H6) | Aromatic proton (between NO₂ and CHO) | |

| δ 6.9 (s, 1H, H3) | Aromatic proton (between OH and Me) | |

| δ 2.3 (s, 3H, CH₃) | Methyl group |

Interpretation: The singlet at δ 8.3 confirms the substitution at C5. If nitration occurred at C3, the coupling patterns and shifts would differ significantly due to shielding effects, and the H6 proton would appear as a doublet (if H5 were present) or singlet with different shift. The presence of two aromatic singlets confirms the para relationship of the protons (positions 3 and 6) in the 1,2,4,5-substituted ring.

Pathway Visualization

Caption: Synthetic pathway from m-cresol to the target nitrobenzaldehyde, highlighting the critical regioselective nitration step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarry Product | Oxidation of aldehyde; Temp > 10°C | Ensure strict temperature control (0-5°C). Add HNO₃ slower. |

| Mixture of Isomers | Lack of regiocontrol | Use Acetic Acid as solvent (milder) rather than H₂SO₄. |

| Dinitration | Excess HNO₃ | Verify stoichiometry (1.05 eq max). |

| Starting Material Remains | Reaction incomplete | Allow longer stir time at 5°C; do not heat to drive reaction. |

References

-

BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and Analogues. Retrieved from

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde).[2][3] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 3-Methoxy-5-nitrosalicylaldehyde (Analogous Chemistry). Retrieved from

-

PubChem. (2025).[2] Compound Summary: 2-Hydroxy-4-methylbenzaldehyde (CID 61200).[4][2] Retrieved from

-

Google Patents. (2010). CN101967101A: Method for preparing 5-nitrosalicylaldehyde.[5][6] Retrieved from

Sources

- 1. CN101967101A - Method for preparing 5-nitrosalicylaldehyde - Google Patents [patents.google.com]

- 2. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. PubChemLite - 2-hydroxy-4-methylbenzaldehyde (C8H8O2) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. oatext.com [oatext.com]

Application Note: Strategies for the Functionalization of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde in the Synthesis of Novel Dyes

Abstract This application note provides a detailed guide for the chemical functionalization of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde, a versatile and highly valuable building block in synthetic organic chemistry. The unique arrangement of an aldehyde, a hydroxyl, a methyl, and a nitro group on the aromatic ring offers multiple pathways for derivatization.[1] We present detailed protocols and the underlying chemical principles for three primary functionalization strategies: Schiff base condensation, Knoevenagel condensation for the synthesis of styryl and coumarin derivatives, and azo coupling to produce vibrant azo dyes. These methods enable the creation of a diverse library of chromophores with tunable optical properties, suitable for applications in materials science, analytical chemistry, and drug development.

Introduction: The Versatility of a Multifunctional Precursor

This compound is a substituted aromatic aldehyde whose potential as a precursor is derived from its distinct electronic and structural features. The molecule incorporates:

-

An aldehyde group (-CHO) : A primary site for nucleophilic addition and condensation reactions.

-

An ortho-hydroxyl group (-OH) : This group can influence the reactivity of the adjacent aldehyde, participate in intramolecular hydrogen bonding, and act as a chelating site in the final dye products.

-

An electron-withdrawing nitro group (-NO₂) : This group significantly impacts the electronic properties of the aromatic ring and the resulting dye, often acting as a potent auxochrome and enabling its use in solvatochromic and nonlinear optical materials.[2]

-

An electron-donating methyl group (-CH₃) : Modulates the electron density of the ring and can influence the solubility and photophysical properties of the synthesized dyes.

This combination of functionalities allows for targeted modifications to generate a wide array of dye structures with distinct colors and properties from a single, readily accessible starting material.[1][3] This guide provides researchers with the foundational protocols to exploit these reactive sites.

Core Functionalization Pathways and Protocols

The functionalization of this compound can be systematically approached by targeting its most reactive sites. The following sections detail the primary synthetic routes.

Pathway 1: Schiff Base (Azomethine) Dye Synthesis

The reaction of the aldehyde functionality with primary amines is a robust and straightforward method to produce Schiff bases (or azomethines). These compounds often exhibit intense color and are widely studied for their applications as dyes, pigments, and ligands for metal complexes.[4][5]

Causality of Experimental Choices: The condensation is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[6] The reaction is often performed in a solvent like ethanol, where the starting materials are soluble, and the product can often be isolated by precipitation upon cooling or addition of water.

Caption: Workflow for the synthesis of Schiff base dyes.

Protocol 1: Synthesis of a Representative Schiff Base Dye

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 195.15 mg) and a primary aromatic amine (e.g., aniline, 1.0 mmol, 93.13 mg) in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the stirring mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. A colored precipitate will typically form. If not, slowly add the mixture to 50 mL of ice-cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.[7]

-

Drying & Characterization: Dry the product under vacuum. Characterize the final Schiff base using FT-IR, ¹H NMR, and UV-Vis spectroscopy.

Table 1: Expected Spectroscopic Data for Schiff Base Formation

| Spectroscopic Technique | Observation | Rationale |

|---|---|---|

| FT-IR | Disappearance of aldehyde C-H stretch (~2850, 2750 cm⁻¹). Appearance of C=N (imine) stretch (~1620-1640 cm⁻¹). | Confirms the conversion of the aldehyde to an imine.[8] |

| ¹H NMR | Disappearance of the aldehyde proton singlet (~9.9-10.5 ppm). Appearance of the azomethine proton (-CH=N-) singlet (~8.3-8.9 ppm). | Provides definitive evidence of Schiff base formation.[8] |

| UV-Vis | A significant bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to starting materials. | Indicates the formation of a new, larger conjugated π-system. |

Pathway 2: Knoevenagel Condensation for Styryl and Coumarin Dyes

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base like piperidine or ammonium acetate.[9][10] This pathway is exceptionally useful for creating dyes with extended conjugation.

Causality of Experimental Choices: A weak base is used to deprotonate the active methylene compound, forming a nucleophilic carbanion without causing self-condensation of the aldehyde.[10] The initial addition product readily dehydrates under the reaction conditions to yield a stable α,β-unsaturated product. When certain active methylene compounds are used (e.g., ethyl acetoacetate), a subsequent intramolecular cyclization (lactonization) can occur, leading to the formation of a coumarin ring system, a privileged scaffold in fluorescent dyes.[11][12]

Caption: General workflow for Knoevenagel condensation.

Protocol 2a: Synthesis of a Styryl-Type Dye (with Malononitrile)

-

Setup: In a 50 mL flask, combine this compound (1.0 mmol, 195.15 mg) and malononitrile (1.1 mmol, 72.67 mg) in 15 mL of ethanol.

-

Catalysis: Add 2-3 drops of piperidine to the mixture with stirring. A color change and warming may be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60°C to ensure completion (monitor by TLC).[13]

-

Isolation: Cool the reaction mixture in an ice bath. The brightly colored product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed if necessary.

Protocol 2b: Synthesis of a Coumarin Dye (with Ethyl Cyanoacetate)

-

Setup: In a flask, dissolve this compound (1.0 mmol, 195.15 mg) and ethyl cyanoacetate (1.2 mmol, 135.7 mg) in 15 mL of ethanol.

-

Catalysis: Add 3-4 drops of piperidine and stir.

-

Reaction: Heat the mixture to reflux for 3-5 hours. The reaction involves both the initial Knoevenagel condensation and the subsequent intramolecular transesterification/cyclization.[11][14]

-

Isolation: Cool the reaction to room temperature and then in an ice bath to precipitate the coumarin derivative.

-

Purification: Filter the product, wash with cold ethanol, and dry. The crude product can be recrystallized from hot ethanol or acetic acid.

Table 2: Representative Data for Knoevenagel Products

| Product Type | Active Methylene | Expected Yield | Appearance | Expected λmax (in EtOH) |

|---|---|---|---|---|

| Styryl Dye | Malononitrile | > 90%[13] | Yellow to Orange Solid | 380 - 450 nm |

| Coumarin Dye | Ethyl Cyanoacetate | 60 - 85%[11] | Pale Yellow/Fluorescent Solid | 350 - 420 nm |

Pathway 3: Azo Dye Synthesis

Azo dyes are characterized by the -N=N- functional group and are among the most commercially important classes of dyes due to their brilliant colors and high molar absorptivity.[15][16] The electron-rich nature of the phenolic ring in this compound makes it an excellent coupling component for reaction with diazonium salts.

Causality of Experimental Choices: The reaction requires a diazonium salt, which is an electrophile, prepared by treating a primary aromatic amine with nitrous acid at low temperatures (0-5 °C) to prevent decomposition. The coupling reaction is pH-dependent; it is carried out under slightly alkaline conditions (pH 8-10) to deprotonate the phenolic hydroxyl group, thereby activating the ring for electrophilic attack by the diazonium cation. The coupling occurs at the position ortho to the powerful activating -OH group.

Caption: Workflow for the synthesis of azo dyes.

Protocol 3: Synthesis of a Representative Azo Dye

-

Diazotization:

-

In a 100 mL beaker, suspend an aromatic amine (e.g., p-nitroaniline, 1.0 mmol, 138.12 mg) in a mixture of 2.5 mL of concentrated HCl and 5 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate vial, dissolve sodium nitrite (1.1 mmol, 75.9 mg) in 3 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete to form the diazonium salt solution.

-

-

Coupling Reaction:

-

In a separate 250 mL beaker, dissolve this compound (1.0 mmol, 195.15 mg) in 10 mL of 1 M sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of the benzaldehyde derivative with vigorous stirring. Maintain the temperature below 5 °C.

-

A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the azo dye by vacuum filtration.

-

Wash the solid product extensively with cold water until the filtrate is neutral.

-

Dry the dye in an oven at 60-70 °C. Recrystallization can be performed from a suitable solvent like ethanol or acetic acid.

-

Table 3: Predicted Properties of Synthesized Dye Classes

| Dye Class | Synthetic Pathway | Expected Color Range | λmax (Visible Range)[17] | Potential Applications |

|---|---|---|---|---|

| Schiff Base | Aldehyde Condensation | Yellow to Orange | 400 - 480 nm | Metal-complex dyes, pH sensors |

| Styryl | Knoevenagel Condensation | Yellow to Red | 380 - 500 nm | NLO materials, fluorescent probes |

| Coumarin | Knoevenagel + Cyclization | Colorless to Yellow (often fluorescent) | 350 - 420 nm | Fluorescent labels, laser dyes |

| Azo Dye | Azo Coupling | Orange to Deep Red/Violet | 450 - 600 nm | Textile dyes, pigments, indicators |

Conclusion

This compound stands out as a highly effective and versatile precursor for dye synthesis. The protocols detailed in this note demonstrate how its aldehyde, hydroxyl, and activated aromatic ring functionalities can be selectively targeted through Schiff base formation, Knoevenagel condensation, and azo coupling. By rationally choosing the reaction pathway and co-reactants, researchers can systematically generate a broad spectrum of dyes with tailored chromophoric systems and diverse properties, paving the way for new discoveries in materials science and medicinal chemistry.

References

- Ethesis. (n.d.). Effect of Solvent on Azo-Hydrazone Tautomerism of 2-Hydroxy-5-(4-nitrophenylazo)benzaldehyde.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies.

- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).

- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- Chem-Impex. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.

- Asian Journal of Advanced Basic Sciences. (2018). The Role of Schiff Bases in Dyes Techniques Applications: A Review.

- Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.

- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.

- Google Patents. (n.d.). Method for the preparation of coumarin dyes.

- ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?

- Wikipedia. (n.d.). Knoevenagel condensation.

- MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

- Organic Chemistry Portal. (n.d.). Coumarin synthesis.

- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010).

- IJRASET. (2017). Synthesis of Schiff's Base Derivatives Using Water as Solvent.(A Green Methodology).

- Worldwidejournals.com. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.